An In-Depth Technical Guide to the Synthesis of 2-(3,6-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-Depth Technical Guide to the Synthesis of 2-(3,6-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: The Strategic Importance of the Dihydropyran Boronate Ester in Modern Drug Discovery
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1] Its saturated counterpart, the dihydropyran ring system, offers a valuable point of unsaturation for further functionalization. The title compound, 2-(3,6-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key building block that marries the desirable dihydropyran core with the synthetic versatility of a boronic ester. This reagent is instrumental in the construction of complex molecular architectures through robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[2] Its application spans the synthesis of novel therapeutics, agrochemicals, and advanced materials.[3]
This guide provides a comprehensive overview of the synthetic strategy for preparing this valuable intermediate, focusing on the underlying chemical principles, a detailed experimental protocol, and the critical parameters that ensure a successful and reproducible outcome. The target audience for this document includes researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.
Synthetic Strategy: A Two-Step Approach via Miyaura Borylation
The most efficient and widely adopted strategy for the synthesis of 2-(3,6-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves a two-step sequence commencing from the commercially available tetrahydro-4H-pyran-4-one. The key transformation is a Miyaura borylation, a powerful palladium-catalyzed cross-coupling reaction.[4] This method allows for the direct installation of a boronate ester onto a vinyl group.
The overall synthetic pathway can be dissected as follows:
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Formation of the Vinyl Triflate Precursor: The first step involves the conversion of the ketone functionality in tetrahydro-4H-pyran-4-one into a vinyl triflate (trifluoromethanesulfonate). This is a crucial activation step, as the triflate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions.
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Miyaura Borylation: The resulting 3,6-dihydro-2H-pyran-4-yl triflate is then subjected to a Miyaura borylation reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst, a suitable ligand, and a base. This reaction stereospecifically installs the pinacol boronate ester at the 4-position of the dihydropyran ring.
This strategic approach is favored due to its high efficiency, functional group tolerance, and the commercial availability of the starting materials and reagents.
Visualizing the Synthetic Pathway
The following diagram illustrates the two-step synthetic sequence for the preparation of the target compound.
Caption: Synthetic route to the target boronate ester.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a detailed guide for the laboratory synthesis of 2-(3,6-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Part 1: Synthesis of 3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate
This procedure details the conversion of a cyclic ketone to a vinyl triflate, a versatile intermediate for cross-coupling reactions.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Tetrahydro-4H-pyran-4-one | 100.12 | 10.0 | 1.00 g |
| Diisopropylamine | 101.19 | 12.0 | 1.68 mL |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 4.40 mL |
| Triflic anhydride (Tf₂O) | 282.14 | 11.0 | 1.85 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 40 mL |
| Saturated aqueous NH₄Cl solution | - | - | 20 mL |
| Diethyl ether | - | - | 50 mL |
| Brine | - | - | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
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To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (20 mL) and diisopropylamine (1.68 mL, 12.0 mmol).
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add n-butyllithium (4.40 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe. Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
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In a separate flame-dried flask, dissolve tetrahydro-4H-pyran-4-one (1.00 g, 10.0 mmol) in anhydrous tetrahydrofuran (20 mL).
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Slowly add the solution of tetrahydro-4H-pyran-4-one to the pre-formed LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour.
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Add triflic anhydride (1.85 mL, 11.0 mmol) dropwise to the reaction mixture at -78 °C.
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Allow the reaction to warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
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Extract the aqueous layer with diethyl ether (2 x 25 mL).
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Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate as a colorless oil.
Part 2: Synthesis of 2-(3,6-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Miyaura Borylation
This protocol describes the palladium-catalyzed cross-coupling of the vinyl triflate with bis(pinacolato)diboron.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate | 232.20 | 5.0 | 1.16 g |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 6.0 | 1.52 g |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 0.15 | 110 mg |
| Potassium Acetate (KOAc) | 98.14 | 15.0 | 1.47 g |
| Anhydrous 1,4-Dioxane | - | - | 30 mL |
| Ethyl Acetate | - | - | 50 mL |
| Water | - | - | 30 mL |
| Brine | - | - | 30 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
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To a flame-dried 100 mL Schlenk flask, add 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate (1.16 g, 5.0 mmol), bis(pinacolato)diboron (1.52 g, 6.0 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (110 mg, 0.15 mmol), and potassium acetate (1.47 g, 15.0 mmol).
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Evacuate and backfill the flask with argon three times.
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Add anhydrous 1,4-dioxane (30 mL) via syringe.
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Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL) and brine (30 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(3,6-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a white to off-white solid.
Mechanism and Causality in Experimental Choices
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization.
The Miyaura Borylation Catalytic Cycle
The mechanism of the Miyaura borylation is a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[4]
Caption: Simplified catalytic cycle for Miyaura borylation.
Key Steps and Rationale for Reagent Selection:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate bond of the vinyl triflate to form a Pd(II) intermediate. The choice of a triflate as a leaving group is critical due to its high reactivity in this step.
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Transmetalation: The boronate moiety from bis(pinacolato)diboron is transferred to the palladium center, displacing the triflate group. This step is facilitated by the base, potassium acetate, which is thought to activate the diboron reagent.
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Reductive Elimination: The final step involves the formation of the carbon-boron bond and regeneration of the active Pd(0) catalyst. This step is typically irreversible and drives the catalytic cycle forward.
Choice of Catalyst and Ligand:
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Palladium Source: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a robust and air-stable precatalyst that is readily reduced in situ to the active Pd(0) species.
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Ligand: The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium catalyst, promotes oxidative addition, and facilitates reductive elimination.
Solvent and Base Selection:
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Solvent: Anhydrous 1,4-dioxane is a common solvent for Miyaura borylation reactions due to its ability to dissolve the various reagents and its relatively high boiling point, which allows for elevated reaction temperatures.
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Base: Potassium acetate is a mild base that is effective in promoting the transmetalation step without causing significant side reactions, such as hydrolysis of the boronate ester product.
Conclusion: A Versatile Building Block for Innovation
The synthesis of 2-(3,6-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via a two-step sequence involving vinyl triflate formation and subsequent Miyaura borylation represents a reliable and scalable route to this valuable synthetic intermediate. A thorough understanding of the underlying reaction mechanisms and the rationale behind the choice of reagents and conditions is crucial for achieving high yields and purity. This guide provides the necessary technical details and scientific insights to empower researchers in their efforts to synthesize novel and impactful molecules for a wide range of applications, particularly in the realm of drug discovery and development.
References
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Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(18), 4838–4841*. [Link]
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Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510*. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483*. [Link]
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J&K Scientific. (2019). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran. [Link]
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Wikipedia. (2023). Suzuki reaction. [Link]
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Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703*. [Link]
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Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence. Journal of the American Chemical Society, 124(27), 8001–8006*. [Link]
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Molander, G. A., & Cavalcanti, L. N. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron, 71(35), 5758–5764*. [Link]
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Kaplan, J., Verheijen, J. C., Brooijmans, N., Toral-Barza, L., Hollander, I., Yu, K., & Zask, A. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640–643*. [Link]

CAS Number 287944-16-51612893-03-4[